molecular formula C19H22N2O2S B5879399 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide

カタログ番号 B5879399
分子量: 342.5 g/mol
InChIキー: KREXAFASIAWSFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly known as EHNA, is a potent inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the conversion of adenosine to inosine, which plays an important role in the regulation of purine nucleotide metabolism. EHNA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.

作用機序

EHNA exerts its pharmacological effects by inhibiting N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, which leads to an increase in adenosine levels. Adenosine is a potent modulator of various physiological processes, including neurotransmission, inflammation, and immune response. EHNA-induced elevation of adenosine levels has been shown to exert beneficial effects in various diseases.
Biochemical and Physiological Effects:
EHNA has been shown to exert various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of cardiac function, reduction of neuroinflammation, and improvement of cognitive function. EHNA-induced elevation of adenosine levels has been shown to modulate various physiological processes, including neurotransmission, inflammation, and immune response.

実験室実験の利点と制限

EHNA has several advantages for laboratory experiments, including its potency, selectivity, and specificity for N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibition. However, EHNA also has some limitations, including its complex synthesis process, potential toxicity, and off-target effects.

将来の方向性

EHNA has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in various diseases. Some future directions for EHNA research include the development of more efficient synthesis methods, the evaluation of its safety and toxicity profiles, and the optimization of its pharmacological properties. Additionally, the potential use of EHNA in combination with other therapeutic agents should be explored to enhance its therapeutic efficacy.

合成法

EHNA can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-hydroxyaniline with carbon disulfide, followed by the reaction with isopropyl 4-aminobenzoate and subsequent hydrolysis to yield EHNA. The synthesis of EHNA is a complex process that requires specialized equipment and expertise.

科学的研究の応用

EHNA has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EHNA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, EHNA has been shown to improve cardiac function and reduce myocardial infarction size. In neurological research, EHNA has been shown to improve cognitive function and reduce neuroinflammation.

特性

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-13-5-10-17(22)16(11-13)20-19(24)21-18(23)15-8-6-14(7-9-15)12(2)3/h5-12,22H,4H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREXAFASIAWSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。